3-Phenyl-3-propylpiperidine-2,6-dione
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Overview
Description
3-Phenyl-3-propylpiperidine-2,6-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with phenyl and propyl groups, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propylpiperidine-2,6-dione can be achieved through various methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process can be optimized for kilo-scale production, ensuring high efficiency and yield. The use of robust protocols and functional group tolerance allows for the synthesis of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or propyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation, with typical conditions involving reflux or room temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different substituents on the piperidine ring .
Scientific Research Applications
3-Phenyl-3-propylpiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features.
3-Phenylpiperidine-2,6-dione: Another derivative with a phenyl group but lacking the propyl substitution.
3-Propylpiperidine-2,6-dione: A derivative with a propyl group but lacking the phenyl substitution.
Uniqueness
3-Phenyl-3-propylpiperidine-2,6-dione is unique due to the presence of both phenyl and propyl groups on the piperidine ring.
Properties
CAS No. |
21389-09-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-phenyl-3-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-9-14(11-6-4-3-5-7-11)10-8-12(16)15-13(14)17/h3-7H,2,8-10H2,1H3,(H,15,16,17) |
InChI Key |
CXDAXBRLSATHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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